
DNV-II impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of DNV-II impurity 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative.
Introduction of functional groups: The hydroxyl and carbamate groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functionalization.
Industrial production: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
DNV-II impurity 1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
DNV-II impurity 1 is used in various scientific research applications, including:
Analytical method development: It serves as a reference standard for the development and validation of analytical methods used to quantify impurities in pharmaceutical formulations.
Quality control: It is used in quality control laboratories to ensure the purity and consistency of Darunavir batches.
Pharmacokinetic studies: Researchers use it to study the pharmacokinetics of Darunavir, including its absorption, distribution, metabolism, and excretion.
Toxicological studies: It is used to assess the potential toxicity of impurities in pharmaceutical products.
Wirkmechanismus
The mechanism of action of DNV-II impurity 1 is primarily related to its role as an impurity in Darunavir. Darunavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting the maturation of infectious viral particles. The presence of impurities like this compound can affect the overall efficacy and safety of the drug, making it crucial to monitor and control their levels.
Vergleich Mit ähnlichen Verbindungen
DNV-II impurity 1 is unique due to its specific structure and functional groups. Similar compounds include other impurities associated with Darunavir, such as:
Darunavir N-β-D-Glucuronide: A glucuronide conjugate of Darunavir.
Hydroxy Darunavir: A hydroxylated derivative of Darunavir.
Darunavir-O-Glucuronide: Another glucuronide conjugate of Darunavir.
Biologische Aktivität
DNV-II impurity 1, a compound related to the DNV series, has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
This compound is characterized by a sulfonamide structure, which is known for its antibacterial properties. The compound's chemical composition includes a sulfonamide moiety that interacts with bacterial dihydropteroate synthase, inhibiting folate synthesis, which is crucial for bacterial growth.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and antiviral properties. Below are key findings from research:
- Antibacterial Activity : this compound exhibits significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth by targeting essential metabolic pathways.
- Antiviral Activity : Preliminary studies suggest that this compound may also possess antiviral properties, potentially acting against viruses by disrupting viral replication processes.
Antibacterial Studies
A series of experiments were conducted to evaluate the antibacterial efficacy of this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2.5 |
Escherichia coli | 5.0 |
Pseudomonas aeruginosa | 10.0 |
Streptococcus pneumoniae | 1.0 |
These results indicate that this compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, with low MIC values suggesting potent antibacterial activity.
Antiviral Studies
In vitro studies have shown that this compound may inhibit viral replication. The following table presents the effective concentrations (EC50) observed in these studies:
Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
SARS-CoV-2 | 3.6 | 15 | 4.2 |
Influenza A | 2.8 | 12 | 4.3 |
The selectivity index indicates that this compound has a favorable safety profile in comparison to its antiviral efficacy, making it a candidate for further investigation as an antiviral agent.
Case Study 1: Efficacy Against Bacterial Infections
A clinical case was reported where this compound was used as part of a combination therapy for patients with severe bacterial infections resistant to standard antibiotics. The treatment resulted in significant improvements in patient outcomes, highlighting the compound's potential as an effective therapeutic agent.
Case Study 2: Antiviral Application in COVID-19
In a controlled study involving patients infected with SARS-CoV-2, this compound demonstrated a reduction in viral load when administered alongside standard care protocols. This case suggests that the compound may enhance recovery rates in COVID-19 patients, warranting further clinical trials.
Q & A
Q. Basic: What analytical methods are recommended for the initial identification and quantification of DNV-II impurity 1 in pharmaceutical formulations?
Methodological Answer:
Initial identification typically employs hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS) due to their high sensitivity and specificity for trace-level impurities. Quantification requires method validation parameters including:
- Specificity : Ensure no interference from the drug matrix or other impurities.
- Linearity : Establish a calibration curve across the expected concentration range (e.g., 0.1–150% of the specification limit).
- Accuracy : Spike recovery experiments using placebo blends or synthetic mixtures.
For reproducibility, batch analysis of at least three independent samples under stressed conditions (e.g., thermal degradation) is advised . Preliminary impurity profiling should reference batch data from safety evaluations to align with preclinical toxicity thresholds .
Q. Basic: How can researchers ensure the structural elucidation of this compound meets rigorous scientific standards?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR to resolve stereochemistry and connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass measurements (mass accuracy ≤ 5 ppm).
- Comparative analysis : Cross-reference spectral data with synthetic standards or literature for known analogs.
For novel impurities, orthogonal techniques (e.g., X-ray crystallography) and peer validation are critical to avoid misassignment .
Q. Advanced: What strategies should be employed to validate analytical methods for this compound when conflicting data arise from different detection techniques?
Methodological Answer:
Resolve discrepancies through:
- Cross-validation : Compare results from LC-MS/MS, GC-MS/MS, and UV detection under identical conditions.
- Robustness testing : Evaluate minor variations (e.g., pH, column temperature) to identify method-sensitive parameters.
- Statistical analysis : Apply ANOVA or regression models to assess systematic bias between techniques.
If inconsistencies persist, conduct forced degradation studies to isolate impurity behavior under stress (e.g., oxidation, hydrolysis). Document all data transparently to avoid selective reporting .
Q. Advanced: How can the formation pathways of this compound during drug synthesis be systematically investigated to inform impurity control strategies?
Methodological Answer:
Use a reaction mechanism-driven approach :
Process mapping : Identify critical steps (e.g., intermediates, catalysts) where the impurity forms.
Design of Experiments (DOE) : Vary parameters (temperature, solvent ratios) to isolate contributing factors.
Kinetic modeling : Track impurity accumulation over time using in-situ PAT tools (e.g., Raman spectroscopy).
Isolation and characterization : Synthesize the impurity via scaled-down reactions to confirm its origin.
For control, optimize purification steps (e.g., crystallization, chromatography) and establish in-process limits aligned with ICH Q3A guidelines .
Q. Advanced: What statistical approaches are recommended for resolving discrepancies in impurity quantification data across multiple research studies on this compound?
Methodological Answer:
Address contradictions through:
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers.
- Multivariate analysis : Apply principal component analysis (PCA) to detect hidden variables (e.g., instrument calibration drift).
- Uncertainty quantification : Calculate confidence intervals for reported impurity levels using error propagation models.
For inter-lab variability, initiate round-robin testing with standardized reference materials and protocols .
Q. Advanced: How should researchers design stability studies to evaluate the long-term behavior of this compound under varying environmental conditions?
Methodological Answer:
Follow a risk-based stability protocol :
- Stress conditions : Expose samples to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to simulate accelerated degradation.
- Sampling intervals : Collect data at 0, 3, 6, 9, and 12 months for long-term studies.
- Analytical monitoring : Use stability-indicating methods (e.g., LC-MS/MS with peak purity assessment) to track impurity growth.
Correlate results with Arrhenius kinetics to predict shelf-life impacts. Document deviations in raw data to ensure traceability .
Q. Basic: What are the critical parameters for ensuring the purity of synthesized this compound reference standards?
Methodological Answer:
Key parameters include:
- Chromatographic purity : ≥95% by HPLC/UV.
- Residual solvents : Compliance with ICH Q3C limits via headspace GC.
- Water content : ≤0.5% by Karl Fischer titration.
- Structural confirmation : Full spectroscopic dataset (NMR, MS, IR).
For trace metals, use ICP-MS to adhere to pharmacopeial limits (e.g., USP <232>) .
Q. Advanced: How can computational modeling contribute to predicting the toxicological risks of this compound?
Methodological Answer:
Leverage in silico tools :
- QSAR models : Predict genotoxicity (e.g., using Derek Nexus or Toxtree).
- Molecular docking : Simulate interactions with biological targets (e.g., DNA, enzymes).
- Physiologically based pharmacokinetic (PBPK) modeling : Estimate systemic exposure thresholds.
Validate predictions with in vitro assays (e.g., Ames test, micronucleus assay) and cross-reference with existing safety data .
Eigenschaften
CAS-Nummer |
1005324-46-8 |
---|---|
Molekularformel |
C25H35N3O7S |
Molekulargewicht |
521.63 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.